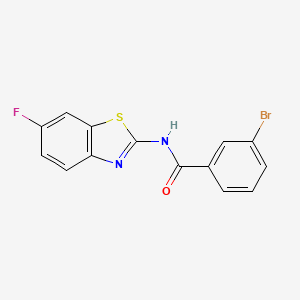

3-溴-N-(6-氟-1,3-苯并噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide” is a derivative of benzothiazole . Benzothiazole derivatives are known for their broad spectrum of biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Molecular Structure Analysis

The benzothiazole nucleus is formed by the fusion of the thiazole ring with a benzene ring . The molecular weight of a similar compound, “4-Bromo-6-fluoro-1,3-benzothiazol-2-amine”, is 247.09 .Chemical Reactions Analysis

Benzothiazole derivatives are effective against various types of cancer cell lines through a multitude of mechanisms, some of which are poorly studied or understood . The inhibition of tumour associated CAs by benzothiazole derivatives is better investigated and such compounds may serve as anticancer leads for the development of agents effective against hypoxic tumours .科学研究应用

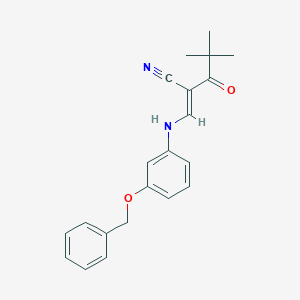

荧光和发光特性

3-溴-N-(6-氟-1,3-苯并噻唑-2-基)苯甲酰胺及其衍生物具有显著的荧光特性。例如,某些衍生物发射蓝光,波长在450至495纳米之间,表明在发光器件和荧光研究方面具有潜在应用(Mahadevan, 2014)。

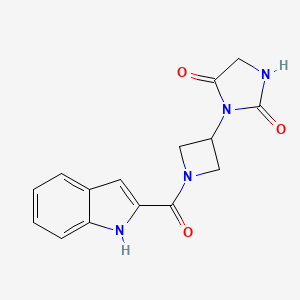

合成和药理评价

合成了一系列1,3-苯并噻唑-2-基苯甲酰胺,其中包括类似于3-溴-N-(6-氟-1,3-苯并噻唑-2-基)苯甲酰胺的化合物,并对它们进行了各种药理性质的评价。尽管进行了药理用途的研究,但这些化合物的合成过程和化学结构分析对有机化学领域有重要贡献(Rana, 2008)。

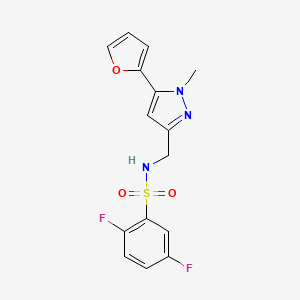

抗菌筛选

合成了3-溴-N-(6-氟-1,3-苯并噻唑-2-基)苯甲酰胺的一些衍生物,并对其进行了抗菌活性筛选。这些研究揭示了这些化合物的抗菌性能,可能在对抗微生物感染方面具有应用(Jagtap, 2010)。

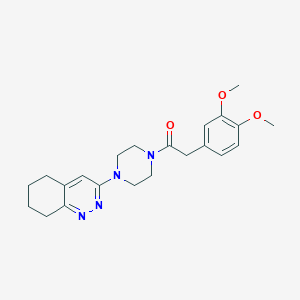

铜催化合成过程

该化合物及其衍生物已被用于铜催化的分子内环化过程。这些合成方法对于复杂有机化合物的开发至关重要,并在化学研究的各个领域具有重要意义(Wang, 2008)。

生物和药理筛选

对与3-溴-N-(6-氟-1,3-苯并噻唑-2-基)苯甲酰胺相关的化合物进行了各种生物和药理筛选。这些研究有助于了解这些化合物的生物活性及其潜在的治疗应用(Patel, 2009)。

晶体结构和理论研究

类似化合物的晶体结构已被广泛研究,提供了有关分子排列和相互作用的宝贵信息。这些研究对于理解化合物的性质以及设计具有特定特性的材料至关重要(Suchetan, 2016)。

未来方向

属性

IUPAC Name |

3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrFN2OS/c15-9-3-1-2-8(6-9)13(19)18-14-17-11-5-4-10(16)7-12(11)20-14/h1-7H,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXXJYXIKLYQKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrFN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418438.png)

![Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate hydrochloride](/img/structure/B2418445.png)

![N-{5-[(E)-2-(5-{[(4-fluorobenzyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide](/img/no-structure.png)

![N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2418450.png)

![5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2418452.png)

![4-tert-butyl-N-(3-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-3-oxopropyl)benzamide](/img/structure/B2418454.png)